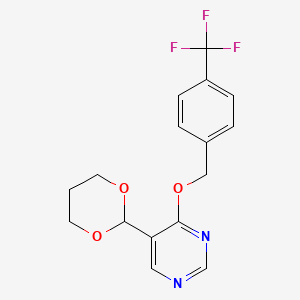![molecular formula C19H26ClN3O2 B6230758 2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans CAS No. 1919048-28-4](/img/new.no-structure.jpg)
2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans, is a synthetic organic compound. It features a pyrrolo[1,2-a]pyrimidine core, which makes it valuable for various chemical and biological research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide typically starts with the preparation of the pyrrolo[1,2-a]pyrimidine core. One method involves the condensation of 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine with the cyclohexyl amine derivative under reflux in the presence of a suitable solvent. The reaction might require catalysts and careful control of temperature and pH to optimize yield. Reagents like sodium hydride or potassium carbonate can facilitate the reaction, while solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) might be used.
Industrial Production Methods
Industrial production of this compound could involve large-scale synthesis with automated systems to ensure consistency and purity. The process might include:
Preparation of intermediates on a large scale
Use of high-pressure reactors to manage exothermic reactions
Advanced purification techniques like crystallization or chromatography
化学反应分析
Types of Reactions
2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide can undergo various reactions, including:
Oxidation: : Under specific conditions, such as in the presence of strong oxidizing agents (e.g., potassium permanganate or chromium trioxide), the compound can be oxidized to yield different derivatives.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, the compound can undergo reduction reactions.
Substitution: : Due to the presence of chloro and butoxy groups, nucleophilic substitution reactions can occur, typically in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
The reactions above can yield various derivatives, such as hydroxyl or amino-substituted compounds, depending on the reagents and conditions used.
科学研究应用
Chemistry
In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its pyrrolo[1,2-a]pyrimidine core is a building block for drug design and materials science.
Biology
In biological studies, it can act as a probe for understanding receptor-ligand interactions due to its structural features. Researchers utilize it to study enzyme kinetics and protein binding.
Medicine
While not directly a drug, the compound's structure informs the development of pharmaceuticals, particularly in creating analogs with potential therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialized materials or as a component in advanced chemical manufacturing processes.
作用机制
The mechanism by which 2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide exerts its effects involves binding to specific molecular targets. Its butoxy group allows for hydrophobic interactions with lipid bilayers or protein pockets, while the pyrrolo[1,2-a]pyrimidine core can engage in hydrogen bonding or pi-stacking interactions. These interactions can modulate enzyme activity or receptor function, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-chloro-4-methyl-N-cyclohexylpyrrolo[1,2-a]pyrimidine-8-carboxamide
4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide
Uniqueness
Compared to similar compounds, 2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide stands out due to its butoxy substitution, which imparts unique physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability.
That's a wrap on the detailed dive into this fascinating compound
属性
CAS 编号 |
1919048-28-4 |
|---|---|
分子式 |
C19H26ClN3O2 |
分子量 |
363.9 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



